
CID 17387522
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 17387522” is known as recombinant human bone morphogenetic protein-2 (rhBMP-2). This protein is a member of the transforming growth factor-beta superfamily and plays a crucial role in the formation of bone and cartilage. It is widely used in medical applications, particularly in spinal fusion surgeries, to promote bone growth and healing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Recombinant human bone morphogenetic protein-2 is produced using recombinant DNA technology. The gene encoding BMP-2 is inserted into a suitable expression vector, which is then introduced into a host cell, typically a bacterial or mammalian cell line. The host cells are cultured under specific conditions to express the protein, which is then purified using various chromatographic techniques.
Industrial Production Methods
Industrial production of recombinant human bone morphogenetic protein-2 involves large-scale fermentation processes. The host cells are grown in bioreactors, where they are provided with the necessary nutrients and conditions to produce the protein. After sufficient growth, the cells are harvested, and the protein is extracted and purified to achieve the desired level of purity for medical applications.
Análisis De Reacciones Químicas
Types of Reactions
Recombinant human bone morphogenetic protein-2 primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with specific receptors on the surface of target cells to initiate signaling pathways that lead to bone and cartilage formation.
Common Reagents and Conditions
The production and purification of recombinant human bone morphogenetic protein-2 involve various reagents, including growth media for cell culture, antibiotics to maintain selective pressure, and chromatographic resins for protein purification. The conditions for these processes are optimized to ensure high yield and purity of the protein.
Major Products Formed
The primary product formed from the expression and purification of recombinant human bone morphogenetic protein-2 is the active protein itself, which is used in medical applications to promote bone growth and healing.
Aplicaciones Científicas De Investigación
Recombinant human bone morphogenetic protein-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model protein to study protein-protein interactions and signaling pathways.
Biology: Investigated for its role in bone and cartilage formation, as well as its potential therapeutic applications in regenerative medicine.
Medicine: Widely used in spinal fusion surgeries to promote bone growth and healing. It is also being explored for its potential in treating bone defects and fractures.
Industry: Employed in the development of biomaterials and tissue engineering scaffolds for bone regeneration.
Mecanismo De Acción
Recombinant human bone morphogenetic protein-2 exerts its effects by binding to specific receptors on the surface of target cells, known as bone morphogenetic protein receptors. This binding activates intracellular signaling pathways, including the Smad pathway, which leads to the transcription of genes involved in bone and cartilage formation. The protein promotes the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation.
Comparación Con Compuestos Similares
Recombinant human bone morphogenetic protein-2 is unique in its ability to promote bone and cartilage formation. Similar compounds include other members of the bone morphogenetic protein family, such as BMP-4 and BMP-7, which also play roles in bone and cartilage formation but have different specificities and potencies. BMP-2 is particularly favored in medical applications due to its strong osteoinductive properties.
List of Similar Compounds
- Bone morphogenetic protein-4 (BMP-4)
- Bone morphogenetic protein-7 (BMP-7)
- Transforming growth factor-beta (TGF-β)
Propiedades
Fórmula molecular |
C8H12N3O2 |
|---|---|
Peso molecular |
182.20 g/mol |
InChI |
InChI=1S/C8H12N3O2/c1-7(2)6(5-9)10(12)8(3,4)11(7)13/h1-4H3 |
Clave InChI |
AOVRNHYDLIFVKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=[N+](C(N1[O])(C)C)[O-])C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


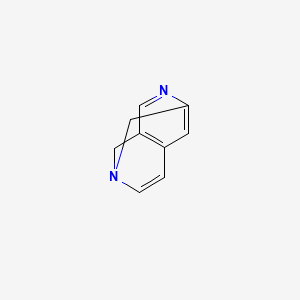
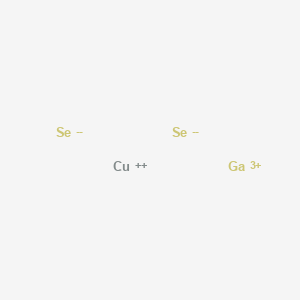
![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
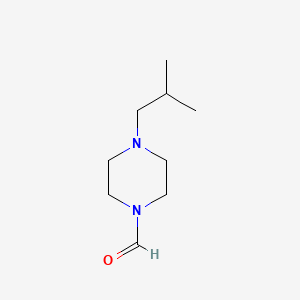

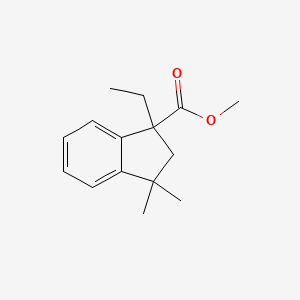


![3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide](/img/structure/B13806535.png)

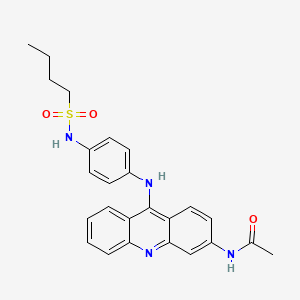
![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)
![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)

